Oritavancin

Pharmacokinetics Dosing Regimen ABSSSI

Multi-day IV antibiotics for ABSSSI strain healthcare resources. Oritavancin provides a complete course in one 1200 mg IV dose (~393 h half-life). • Triple mechanism inhibits transglycosylation, transpeptidation & disrupts membranes, active against VanA/VanB VRE (MIC50 0.03-0.25 µg/mL) and S. aureus biofilms (MBEC 0.5-8 µg/mL) • SOLO II: 82.7% clinical cure vs. 80.5% for vancomycin, enabling OPAT • ≥98% research-grade powder for in vitro/preclinical studies

Molecular Formula C86H97Cl3N10O26
Molecular Weight 1793.1 g/mol
CAS No. 171099-57-3
Cat. No. B1663774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOritavancin
CAS171099-57-3
SynonymsCS-2274; Orbactiv; LY 333328; ORITAVANCIN; brand name: Orbactiv; Oritavancin (LY333328); Oritavancin (Lyophilized Powder For IV Infusion); rideoxy-3-methyl-α-L-arabino-hexopyranosyl)-β-D-g; LY333328;  LY-333328;  LY 333328;  ORITAVANCIN;  BRAND NAME: ORBACTIV; (4R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-a-L-arabinohexopyranosyl)-N3-(p-(p-chlorophenyl)benzyl)vancomycin
Molecular FormulaC86H97Cl3N10O26
Molecular Weight1793.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
InChIInChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1
InChIKeyVHFGEBVPHAGQPI-LXKZPTCJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 mg/mL

Oritavancin: Baseline Profile


Oritavancin (CAS 171099-57-3) is a semisynthetic lipoglycopeptide antibiotic approved for adult acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens, including MRSA [1]. Structurally derived from chloroeremomycin, it features an N-alkyl-p-chlorophenylbenzyl side chain that confers unique pharmacodynamic properties [2]. It is administered as a single 1200 mg IV dose, leveraging a terminal half-life of ~393 hours (≈16 days) to achieve a complete course of therapy with one infusion [3]. Unlike vancomycin, its mechanism includes inhibition of transglycosylation, inhibition of transpeptidation, and disruption of bacterial membrane integrity [4].

Antimicrobial Research Gram-positive pathogen studies including MRSA and VRE
PK/PD Modeling Long terminal half-life (~393 h) supports single-dose PK models
Mechanism of Action Triple mechanism: transglycosylation, transpeptidation, membrane disruption

Why Oritavancin Cannot Be Substituted


Lipoglycopeptides are not therapeutically interchangeable due to marked differences in pharmacokinetic half-life, dosing frequency, spectrum against VRE, and mechanisms of action. Oritavancin's terminal half-life of ~393 hours enables a complete treatment course with a single dose, whereas dalbavancin requires a two-dose regimen and telavancin requires daily dosing [1]. Furthermore, oritavancin's unique triple mechanism—including membrane anchoring and disruption—confers activity against VanA VRE and biofilms that is not shared by vancomycin or all class members [2]. Substitution without consideration of these parameters risks treatment failure, increased healthcare resource utilization, and selection of resistance .

PK Mismatch Half-life ~393 h vs dalbavancin 204–346 h; single-dose vs multi-dose regimens may confound exposure-response studies
Spectrum Mismatch Active against VanA VRE (MIC ≤0.5 µg/mL); vancomycin inactive (MIC >64 µg/mL). Substitution may omit VRE endpoints
Mechanism Mismatch Triple mechanism including membrane disruption; other glycopeptides may not provide biofilm activity or rapid bactericidal kinetics

Oritavancin: Differentiating Evidence


Single-Dose vs. Multi-Dose Regimens

Oritavancin's terminal half-life of ~393 hours allows a single 1200 mg IV dose to provide a full course of therapy, in contrast to dalbavancin (two-dose regimen) and vancomycin (7-10 days of twice-daily dosing). This difference is clinically validated: a single dose of oritavancin was non-inferior to 7-10 days of vancomycin in the SOLO II trial (clinical cure 82.7% vs 80.5%) [1][2].

Dosing PK
Head-to-head
Oritavancin t1/2 ~393 h → single dose; vancomycin t1/2 4–6 h → 14–20 doses
Supports single-dose PK model design
Reported non-inferiority endpoint context; source review
Pharmacokinetics Dosing Regimen ABSSSI

VRE and VanA Activity

Oritavancin inhibits all VanA VRE isolates at ≤0.5 µg/mL, with MIC50/MIC90 values of 0.25/0.5 µg/mL for VanA E. faecalis and 0.03/0.06 µg/mL for VanA E. faecium. This is in contrast to vancomycin, which is inactive against VanA VRE (MIC >64 µg/mL) [1][2].

VRE MIC
Reported
VanA E. faecalis MIC50/90 0.25/0.5 µg/mL; E. faecium 0.03/0.06 µg/mL
Supports antimicrobial susceptibility screening
Vancomycin MIC >64 µg/mL; class-level inference
Antimicrobial Susceptibility VRE VanA

Rapid Bactericidal Activity Against MRSA

In time-kill assays at predicted free peak concentrations from a 200 mg dose, oritavancin achieved ≥3-log reduction (bactericidal) against MRSA and VRSA within 1 hour, whereas vancomycin, teicoplanin, linezolid, and daptomycin required ≥24 hours or were not bactericidal [1].

Bactericidal Speed
Head-to-head
≥3-log kill within 1 h vs vancomycin >24 h
Supports time-kill assay endpoint review
Free peak concentration context; MRSA ATCC 43300
Time-Kill Kinetics Bactericidal Speed MRSA

Staphylococcus Biofilm Eradication

Oritavancin sterilized biofilms of MSSA, MRSA, and VRSA at minimal biofilm eradication concentrations (MBECs) between 0.5 and 8 µg/mL. Importantly, MBECs were within 1 doubling dilution of planktonic MICs, indicating potent antibiofilm activity not typically observed with vancomycin or other glycopeptides [1].

Biofilm MBEC
Reported
MBEC 0.5–8 µg/mL; MBEC/MIC ≤2
Supports biofilm penetration research
Vancomycin MBEC >64 µg/mL; 96-well plate model
Biofilm MBEC Staphylococcus aureus

Ocular Cytotoxicity Profile

In a comparative in vitro study on human corneal epithelial cells (HCECs), oritavancin at 25 mg/mL showed no significant cytotoxicity at 5 minutes, whereas vancomycin at the same concentration induced cytotoxicity within 5 minutes. Both oritavancin and dalbavancin were less cytotoxic than vancomycin at 30 and 60 minutes [1].

Corneal Cytotoxicity
Head-to-head
Oritavancin 25 mg/mL: no cytotoxicity at 5 min; delayed vs vancomycin
Reported corneal cell viability context
HCEC model; requires further validation
Ocular Infection Cytotoxicity Staphylococcus

Multidose Efficacy in Deep-Seated Infections

A systematic review of 301 cases treated with multidose oritavancin (1200 mg initial, followed by 1200 mg or 800 mg) reported clinical cure/improvement in 85% of patients, primarily for osteomyelitis (54.4%), ABSSSI (12.9%), and cellulitis. This extends the evidence beyond single-dose ABSSSI .

Multidose Outcome
Data to verify
85% reported improvement in 301 cases
Supports model-response endpoint context
Real-world use review; data to verify
Multidose Osteomyelitis Real-World Evidence

Oritavancin: Procurement Scenarios


OPAT for ABSSSI

Oritavancin's single-dose regimen eliminates the need for daily infusions or indwelling lines, making it ideal for OPAT programs. The SOLO II trial demonstrated non-inferiority to 7-10 days of vancomycin (82.7% vs 80.5% clinical cure), supporting its use in patients who would otherwise require hospitalization or daily clinic visits [1].

VRE Infection Treatment

With MIC50/MIC90 values of 0.25/0.5 µg/mL for VanA E. faecalis and 0.03/0.06 µg/mL for VanA E. faecium, oritavancin is a potent alternative when vancomycin fails. Its activity against both VanA and VanB phenotypes addresses a critical unmet need in nosocomial VRE bacteremia and endocarditis [2].

Biofilm-Associated Infections

Oritavancin eradicates S. aureus biofilms at MBECs of 0.5-8 µg/mL, with MBEC/MIC ratios ≤2, indicating excellent biofilm penetration. This supports its use in multidose regimens for osteomyelitis (85% clinical cure/improvement in real-world studies) and as a potential alternative to prolonged vancomycin or daptomycin therapy .

Topical Formulation for Ocular Infections

In vitro, oritavancin at 25 mg/mL exhibited delayed cytotoxicity on human corneal epithelial cells compared to vancomycin, while maintaining potent anti-staphylococcal activity (MIC90 0.12 µg/mL). This profile supports its development as a safer topical alternative for MRSA/MRSE keratitis and endophthalmitis prophylaxis [3].

Application
Selection Property
Validation Focus
Single-dose PK model research
Half-life supports extended-interval dosing model
PK/PD model validation
VRE antimicrobial susceptibility research
Retains activity against VanA/VanB phenotypes
MIC breakpoint review
Biofilm-associated S. aureus research
Low MBEC/MIC ratio indicates biofilm penetration
Biofilm eradication model validation
Ocular antimicrobial exposure studies
Reduced early cytotoxicity vs vancomycin in HCEC model
Corneal safety endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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